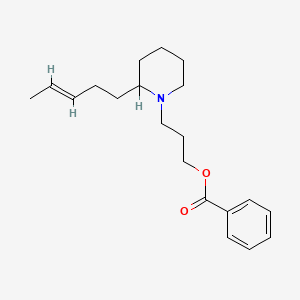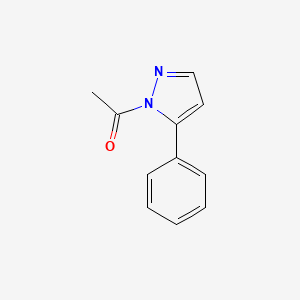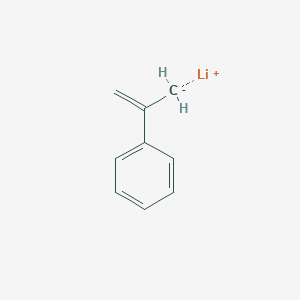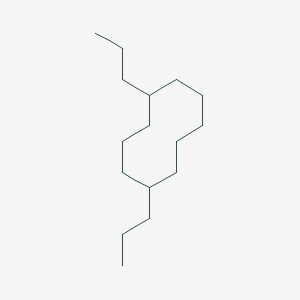
1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione is a complex organic compound belonging to the tetracenequinone family This compound is characterized by its unique structure, which includes amino, dibromo, hydroxy, and methoxy functional groups attached to a tetracene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the bromination of tetracenequinone derivatives followed by the introduction of amino and methoxy groups under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products: The major products formed from these reactions include various substituted tetracene derivatives, which can have different functional groups replacing the original bromine atoms.
Applications De Recherche Scientifique
1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. This mechanism is similar to that of other anthracycline antibiotics like daunorubicin .
Comparaison Avec Des Composés Similaires
Daunorubicin: An anthracycline antibiotic with a similar tetracenequinone structure, used in cancer therapy.
Doxorubicin: Another anthracycline with a similar mechanism of action, widely used in chemotherapy.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties.
Uniqueness: 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and dibromo groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
63339-77-5 |
|---|---|
Formule moléculaire |
C19H11Br2NO4 |
Poids moléculaire |
477.1 g/mol |
Nom IUPAC |
1-amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione |
InChI |
InChI=1S/C19H11Br2NO4/c1-26-14-6-13(23)15-16(17(14)22)19(25)10-5-8-7(4-9(10)18(15)24)11(20)2-3-12(8)21/h2-6,23H,22H2,1H3 |
Clé InChI |
GBRKVAMQVCEIOO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C(=C1)O)C(=O)C3=CC4=C(C=CC(=C4C=C3C2=O)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)


![2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid](/img/structure/B14496933.png)
![(E)-but-2-enedioic acid;ethyl 2-methyl-2-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propanoate](/img/structure/B14496934.png)
![3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile](/img/structure/B14496937.png)

![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)

![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)



